1-Aminoisoquinoline-6-carbaldehyde
Description
Properties
IUPAC Name |
1-aminoisoquinoline-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCACCIIKNNEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitroisoquinoline Precursors
A more efficient and industrially viable method involves the reduction of 1-nitroisoquinoline derivatives:
- Step 1: Preparation of 1-nitroisoquinoline by nitration of isoquinoline or its derivatives.
- Step 2: Catalytic hydrogenation of the nitro group to the amino group using Raney nickel catalyst under hydrogen pressure (e.g., 2 MPa) at moderate temperatures (~55°C).
- Step 3: Purification by recrystallization to obtain 1-aminoisoquinoline with high yields (up to 85%) and good purity.
For the aldehyde function at the 6-position, selective oxidation or formylation strategies are employed post-amino group introduction.
Directed Lithiation and Formylation
Selective lithiation at the 6-position of 1-aminoisoquinoline or its protected derivatives followed by quenching with electrophilic formylating agents (such as DMF) allows the introduction of the aldehyde group:
- Step 1: Protection of the amino group if necessary to prevent side reactions.
- Step 2: Treatment with strong bases like n-butyllithium at low temperatures to lithiate the 6-position.
- Step 3: Reaction with electrophilic formylating agents to install the aldehyde group at C-6.
- Step 4: Deprotection to yield this compound.
This approach offers regioselectivity and flexibility but requires careful control of reaction conditions and handling of air- and moisture-sensitive reagents.
Hydrogenation and Oxidation Sequences
Another method involves:
- Starting from 6-nitroisoquinoline derivatives.
- Catalytic hydrogenation to reduce the nitro group to amino.
- Subsequent oxidation of methyl substituents at position 6 to aldehyde groups using oxidants such as selenium dioxide or manganese dioxide.
This sequence allows stepwise functional group transformations, but the oxidation step may require optimization to avoid overoxidation or side reactions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 1-Haloisoquinoline | NH3 or N3- nucleophiles | Elevated temperature, solvents | ~35 | Straightforward substitution | Harsh conditions, low yield |
| Catalytic hydrogenation | 1-Nitroisoquinoline | Raney nickel, H2 | 55°C, 2 MPa H2 pressure | Up to 85 | High yield, industrially scalable | Requires nitro precursor |
| Directed lithiation/formylation | 1-Aminoisoquinoline (protected) | n-BuLi, DMF | Low temperature (-78°C) | Moderate | High regioselectivity | Sensitive reagents, multi-step |
| Hydrogenation + oxidation | 6-Nitroisoquinoline derivatives | Pd/C or Raney Ni, SeO2 or MnO2 | Hydrogenation + oxidation steps | Variable | Modular approach | Oxidation step may be challenging |
Research Discoveries and Industrial Relevance
- The reduction of nitroisoquinoline derivatives using Raney nickel under hydrogen pressure is recognized as a practical and efficient method with yields up to 85%, making it suitable for scale-up.
- Directed lithiation and formylation provide precise control over substitution patterns but are more commonly used in research settings due to reagent sensitivity and complexity.
- Patents describe the use of solvents such as methanol, ethanol, and various ethers to optimize solubility and reaction rates during hydrogenation and substitution steps.
- The choice of catalyst (Raney nickel vs. palladium on carbon) and reaction conditions (temperature, pressure, solvent) significantly impact yield and purity.
- Recent synthetic methods focus on minimizing reaction times and maximizing yields while ensuring environmental and operational safety.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Isoquinoline-6-carboxylic acid.
Reduction: Isoquinoline-6-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
1-Aminoisoquinoline-6-carbaldehyde is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring both an amino and an aldehyde group on the isoquinoline ring, allows for various chemical modifications and applications.
Scientific Research Applications
Chemistry
- This compound serves as a building block for synthesizing complex heterocyclic compounds.
- It is utilized in creating novel organic compounds with potential applications in various fields.
Biology
- This compound acts as a precursor in synthesizing biologically active molecules.
- It can interact with molecular targets by forming hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function.
- It is also known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Medicine
- Isoquinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
- They have a broad range of pharmacological activities, including antioxidant, anti-inflammatory, cholesterol-lowering, antihyperglycemic, antiplasmodial, antifungal, antimicrobial, antileishmanial, antidepressant, antiplatelet, and enzyme inhibitory actions .
Industry
- This compound is used in developing dyes, pigments, and other industrial chemicals.
Chemical Reactions and Properties
Synthesis
- This compound can be synthesized through multiple methods, including reacting 6-bromoisoquinoline with a suitable nucleophile to form 6-cyanoisoquinoline. This intermediate is then converted to isoquinoline-6-carboxylic acid, which is further reduced to isoquinoline-6-methyl formate. Finally, the formate is oxidized to yield the compound.
- Industrial production involves large-scale synthesis using similar reaction pathways optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Reactions
- Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate () and chromium trioxide (). The major product of this reaction is isoquinoline-6-carboxylic acid.
- Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride () and lithium aluminum hydride (). The major product is isoquinoline-6-methanol.
- Substitution: The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides and acyl chlorides, leading to various substituted isoquinoline derivatives depending on the reagent used.
Isoquinolines in general
Mechanism of Action
The mechanism of action of 1-aminoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. It is also known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 1-Aminoisoquinoline-6-carbaldehyde and its analogs:
Notes:
- XLogP3: A measure of lipophilicity; higher values indicate greater hydrophobicity. The target compound’s estimated XLogP3 (~1.5) suggests moderate solubility compared to the more lipophilic Ethyl 6-bromoisoquinoline-1-carboxylate (XLogP3 = 3.3) .
- The higher TPSA of this compound (~50.8 Ų) implies greater polarity than Ethyl 6-bromoisoquinoline-1-carboxylate (39.2 Ų), which may influence solubility and bioavailability.
Structural Differences and Implications
- Heterocyclic Core: Isoquinoline (target compound): Contains one nitrogen atom in a bicyclic structure, enabling π-π stacking interactions critical for binding to biological targets. Indole : A fused benzene-pyrrole system with distinct electronic and steric profiles compared to isoquinoline.
- The bromo and ester groups in Ethyl 6-bromoisoquinoline-1-carboxylate enhance electrophilicity and steric bulk, favoring cross-coupling reactions.
Q & A
Q. What are the most reliable synthetic routes for 1-aminoisoquinoline-6-carbaldehyde, and how can purity be optimized?
The synthesis of this compound typically involves multi-step reactions, such as condensation of substituted isoquinoline precursors followed by functional group modifications. For example, ethyl 3-aminoisoquinoline-6-carboxylate (a structurally related compound) is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Key steps include:
- Purification : Use preparative HPLC or column chromatography to isolate intermediates.
- Analytical validation : Confirm purity via LC-MS (>95%) and characterize intermediates using H/C NMR and FTIR spectroscopy .
- Yield optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) to minimize byproducts.
Q. How can the structure of this compound be rigorously characterized?
Structural elucidation requires a combination of techniques:
- X-ray crystallography : For unambiguous confirmation of the aldehyde and amino group positions. SHELXL (a refinement program) is widely used for small-molecule crystallography .
- Spectroscopy : H NMR (δ ~9-10 ppm for aldehyde protons) and C NMR (δ ~190 ppm for carbonyl) are critical. Mass spectrometry (MS) with m/z matching the molecular ion ([M+H]⁺) validates molecular weight .
- Elemental analysis : Verify C, H, N percentages against theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways:
- Frontier molecular orbitals : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, similar quinoline-carbaldehyde derivatives show binding affinity to kinase domains .
- Solvent effects : Use COSMO-RS to model solvation energy and optimize reaction conditions .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. MS) for this compound?
Discrepancies may arise from impurities, tautomerism, or instrument limitations. Methodological solutions include:
Q. What strategies are effective for studying the biological activity of this compound?
- In vitro assays : Test enzyme inhibition (e.g., IC₅₀ determination) using fluorescence-based assays. For example, related isoquinoline derivatives inhibit topoisomerases .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituting the aldehyde with carboxylic acid) and compare activity profiles .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in model cell lines.
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Test solubility and integrity in buffers (pH 2–10). Aldehydes are prone to oxidation in basic conditions .
- Long-term storage : Store at −20°C under inert gas (argon) to prevent dimerization or hydrolysis.
Q. What are the best practices for integrating this compound into multi-step synthetic pathways?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the aldehyde during subsequent reactions.
- Cross-coupling compatibility : Test Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic ester derivatives of the isoquinoline core .
- Scalability : Optimize for continuous flow reactors to enhance reproducibility and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
